2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties. Thiazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structural similarity to other bioactive compounds, it may interact with its targets causing changes at the molecular level that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Thiazoles and their derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acetylation of the thiazole derivative to form the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving product purity. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and waste minimization, to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with enhanced nucleophilicity.
Substitution: Various substituted thiazole derivatives with potential biological activities.
Scientific Research Applications
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential anticancer and anti-inflammatory activities. Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group. Exhibits different biological activities due to the electron-withdrawing nature of the chlorine atom.
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide: Contains a methyl group, which affects its lipophilicity and biological interactions.
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide: The methoxy group enhances its ability to participate in hydrogen bonding, influencing its biological activity.
Uniqueness
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This compound’s ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable scaffold in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c12-10(15)5-11-13-9(6-18-11)7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRZWLIATNEVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353183 | |
Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-90-0 | |
Record name | 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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